5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride
Description
Properties
Molecular Formula |
C12H19ClN6O |
|---|---|
Molecular Weight |
298.77 g/mol |
IUPAC Name |
5-[(2-ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H18N6O.ClH/c1-4-18-10(8(2)6-15-18)7-14-11-5-9(12(13)19)17(3)16-11;/h5-6H,4,7H2,1-3H3,(H2,13,19)(H,14,16);1H |
InChI Key |
DMCYASIDPROLTE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=NN(C(=C2)C(=O)N)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride typically involves multiple steps, starting from basic pyrazole derivatives. The process often includes the use of reagents such as 2-fluoro-4-methylpyridine and various catalysts to facilitate the formation of the desired compound . The reaction conditions may vary, but they generally involve controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized protocols to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups within the compound that can interact with different reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has potential as a therapeutic agent due to its ability to interact with specific molecular targets . Additionally, it is used in industrial applications for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride include other pyrazole derivatives, such as 4-methylpyrazole and 3-methylpyrazole-4-carboxylic acid . These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness: . This makes it a valuable compound for various scientific and industrial purposes.
Biological Activity
The compound 5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide; hydrochloride is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory research. This article synthesizes available data on its biological activity, including relevant case studies, research findings, and data tables.
Basic Information
- IUPAC Name : 5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide; hydrochloride
- Molecular Formula : C₁₈H₂₃N₅O₂·HCl
- Molecular Weight : 390.87 g/mol
- CAS Number : Not available in the provided data.
Structural Characteristics
The structural formula indicates the presence of two pyrazole rings, which are known for their diverse biological activities. The compound's design allows for interactions with various biological targets, particularly in cancer cell signaling pathways.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of the compound:
The anticancer mechanisms attributed to this compound include:
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, particularly in breast cancer models (MCF7) and lung cancer models (A549).
- Cell Cycle Arrest : Inhibition of cell cycle progression was observed in several studies, indicating potential use as a chemotherapeutic agent.
- Kinase Inhibition : The compound exhibits inhibitory effects on various kinases involved in cancer progression, including Aurora-A kinase and CDK2, which are critical for cell division and proliferation.
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in inflammatory diseases.
Study 1: Cytotoxicity Evaluation
A study conducted by Bouabdallah et al. assessed the cytotoxic potential of various pyrazole derivatives against Hep-2 and P815 cell lines. The findings indicated that compounds similar to the target compound exhibited significant cytotoxicity, with IC₅₀ values ranging from 3.25 mg/mL to 17.82 mg/mL against these cell lines, highlighting their potential as anticancer agents .
Study 2: Mechanism Exploration
In another investigation by Cankara et al., the mechanisms underlying the anticancer effects of pyrazole derivatives were explored through sulforhodamine B assays on HCT116, Huh-7, and MCF-7 cell lines. The study revealed that compounds similar to the target exhibited promising cytotoxicity with IC₅₀ values as low as 1.1 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
